(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(10-8-17-7-9-19-20(15-17)28-16-27-19)23-11-4-13-25-14-12-24-22(25)18-5-2-1-3-6-18/h1-3,5-10,12,14-15H,4,11,13,16H2,(H,23,26)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTASRRMNNFWBV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide is a synthetic derivative that incorporates a benzodioxole moiety and an imidazole group. These structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Molecular Formula: C₁₆H₁₈N₂O₃
Molecular Weight: 286.33 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of benzodioxole have shown promising results in inhibiting tumor growth in various cancer cell lines .
- In vitro studies demonstrated that compounds featuring imidazole rings often target specific pathways such as PI3K/AKT signaling, which is crucial for cancer cell survival and proliferation .
-
Antimicrobial Activity
- The presence of the benzodioxole structure has been linked to enhanced antimicrobial properties. Compounds with similar frameworks have been tested against various bacterial strains and exhibited significant antibacterial effects . For instance, derivatives showed activity against Escherichia coli and Bacillus subtilis.
- The combination of the imidazole moiety potentially contributes to this activity by interfering with microbial metabolic processes .
Case Study 1: Anticancer Efficacy
A study focused on a series of compounds related to this compound demonstrated that these compounds could induce apoptosis in MCF7 breast cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating a strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of benzodioxole were screened for their antimicrobial properties against Candida albicans. Results indicated that certain substitutions on the benzodioxole ring enhanced antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 μg/ml to 25 μg/ml .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Benzodioxole vs.
- Imidazole vs. Benzimidazole/Isoxazole : The 2-phenylimidazole chain in the target compound offers a balance between steric bulk and hydrogen-bonding capacity, contrasting with the bulkier benzimidazole (7h) or rigid isoxazole (6) moieties .
- Acrylamide Configuration : All compounds retain the (E)-configured acrylamide, crucial for maintaining planar geometry and bioactivity .
Preparation Methods
Imidazole Ring Construction via Debus-Radziszewski Reaction
The 2-phenylimidazole core is synthesized using a modified Debus-Radziszewski reaction. A mixture of phenylglyoxal (1.0 eq), ammonium acetate (3.0 eq), and formaldehyde (1.2 eq) in ethanol undergoes reflux for 12 hours in the presence of iodine (5 mol%) as a catalyst. This method, adapted from anti-cancer agent syntheses, yields 2-phenyl-1H-imidazole with 78% efficiency (Table 1).
Propylamine Side Chain Introduction
Alkylation of 2-phenylimidazole with 1-bromo-3-chloropropane (1.2 eq) in DMF at 80°C for 6 hours produces 1-(3-chloropropyl)-2-phenyl-1H-imidazole (82% yield). Subsequent amination using aqueous ammonia (28%) in a sealed tube at 120°C for 24 hours affords the target amine in 65% yield. Alternative methods, such as Gabriel synthesis with potassium phthalimide, improve yields to 74% but require additional steps.
Table 1: Comparison of Imidazole-Propylamine Synthesis Methods
Synthesis of (E)-3-(Benzo[d]dioxol-5-yl)acrylic Acid
Knoevenagel Condensation
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes condensation with malonic acid (1.5 eq) in pyridine with piperidine (0.1 eq) as a catalyst. Heating at 100°C for 4 hours yields (E)-3-(benzo[d]dioxol-5-yl)acrylic acid with 85% efficiency and >99% E-selectivity. The reaction’s stereochemical outcome is attributed to the stabilization of the trans-intermediate through conjugation with the aromatic ring.
Alternative Wittig Reaction
Employing a ylide generated from ethyl triphenylphosphonium bromide (1.2 eq) and NaHMDS (2.0 eq) in THF, followed by reaction with piperonal at 0°C to room temperature, provides the acrylate ester (72% yield). Subsequent saponification with NaOH (2M) yields the acrylic acid (89% purity).
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
Conversion of the acrylic acid to its acyl chloride using oxalyl chloride (1.5 eq) and catalytic DMF in DCM (0°C to rt, 2 h) is followed by reaction with 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF. This method achieves 88% yield but requires stringent moisture control.
Carbodiimide Coupling
Using EDCl (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C for 1 hour, followed by addition of the amine (1.0 eq) and stirring at room temperature for 12 hours, provides the acrylamide in 81% yield. This approach minimizes racemization and is scalable for industrial applications.
Table 2: Amide Coupling Efficiency Under Varied Conditions
| Method | Activator/Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | Oxalyl chloride, TEA | THF | 0–25 | 88 |
| EDCl/HOBt | EDCl, HOBt | DCM | 0–25 | 81 |
| Direct Aminolysis | - | n-Propanol | 80 | 68 |
Optimization and Industrial Considerations
Solvent and Temperature Effects
Replacing DCM with n-propanol in the coupling step, as demonstrated in pyrimidinamine syntheses, reduces costs but lowers yields to 68% due to increased side reactions. Microwave-assisted coupling at 100°C for 30 minutes improves reaction rates (95% conversion) but poses scalability challenges.
Purification and Isomer Control
Chromatographic purification on silica gel (EtOAc/hexane, 1:1) removes residual imidazole byproducts, while recrystallization from ethanol/water (7:3) enhances purity to >99.5%. The E-configuration is confirmed via NOESY NMR, showing no coupling between the α,β-protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
